molecular formula C88H66N8 B13660635 4-[3-(4-aminophenyl)-5-[3,6,8-tris[3,5-bis(4-aminophenyl)phenyl]pyren-1-yl]phenyl]aniline

4-[3-(4-aminophenyl)-5-[3,6,8-tris[3,5-bis(4-aminophenyl)phenyl]pyren-1-yl]phenyl]aniline

Cat. No.: B13660635
M. Wt: 1235.5 g/mol
InChI Key: VUAVJNGAHSLHBX-UHFFFAOYSA-N
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Description

4-[3-(4-aminophenyl)-5-[3,6,8-tris[3,5-bis(4-aminophenyl)phenyl]pyren-1-yl]phenyl]aniline is a complex organic compound characterized by multiple aromatic rings and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-aminophenyl)-5-[3,6,8-tris[3,5-bis(4-aminophenyl)phenyl]pyren-1-yl]phenyl]aniline typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Amination Reactions: Introduction of amino groups to aromatic rings using reagents such as ammonia or amines.

    Coupling Reactions: Formation of carbon-carbon bonds between aromatic rings using catalysts like palladium or copper.

    Cyclization Reactions: Formation of polycyclic structures through intramolecular reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-[3-(4-aminophenyl)-5-[3,6,8-tris[3,5-bis(4-aminophenyl)phenyl]pyren-1-yl]phenyl]aniline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-[3-(4-aminophenyl)-5-[3,6,8-tris[3,5-bis(4-aminophenyl)phenyl]pyren-1-yl]phenyl]aniline involves its interaction with molecular targets and pathways within biological systems. The compound’s multiple aromatic rings and amino groups allow it to interact with proteins, DNA, and other biomolecules, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(4-aminophenyl)benzene: A related compound with three amino groups attached to a benzene ring.

    Tris(4-aminophenyl)amine: Another similar compound with three amino groups attached to an amine core.

Uniqueness

4-[3-(4-aminophenyl)-5-[3,6,8-tris[3,5-bis(4-aminophenyl)phenyl]pyren-1-yl]phenyl]aniline is unique due to its highly conjugated structure and multiple aromatic rings, which confer distinct electronic properties and potential for diverse applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C88H66N8

Molecular Weight

1235.5 g/mol

IUPAC Name

4-[3-(4-aminophenyl)-5-[3,6,8-tris[3,5-bis(4-aminophenyl)phenyl]pyren-1-yl]phenyl]aniline

InChI

InChI=1S/C88H66N8/c89-71-17-1-51(2-18-71)59-37-60(52-3-19-72(90)20-4-52)42-67(41-59)83-49-84(68-43-61(53-5-21-73(91)22-6-53)38-62(44-68)54-7-23-74(92)24-8-54)80-35-36-82-86(70-47-65(57-13-29-77(95)30-14-57)40-66(48-70)58-15-31-78(96)32-16-58)50-85(81-34-33-79(83)87(80)88(81)82)69-45-63(55-9-25-75(93)26-10-55)39-64(46-69)56-11-27-76(94)28-12-56/h1-50H,89-96H2

InChI Key

VUAVJNGAHSLHBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC(=C4C=CC5=C(C=C(C6=C5C4=C3C=C6)C7=CC(=CC(=C7)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N)C1=CC(=CC(=C1)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N)C1=CC(=CC(=C1)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N)N

Origin of Product

United States

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